

# In-Depth Technical Guide: Bcr-Abl-IN-4 (CAS 188260-50-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bcr-abl-IN-4**, a potent inhibitor of the Bcr-Abl tyrosine kinase. The information is curated for researchers, scientists, and professionals involved in drug development and cancer research.

### **Core Compound Data**

**Bcr-abl-IN-4** is a small molecule inhibitor belonging to the phenylaminopyrimidine class of compounds. It is specifically designed to target the constitutively active Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

| Property            | Value                             |
|---------------------|-----------------------------------|
| CAS Number          | 188260-50-6                       |
| Molecular Formula   | C23H21F4N5O                       |
| Molecular Weight    | 459.44 g/mol                      |
| Biological Activity | Bcr-Abl Tyrosine Kinase Inhibitor |
| pIC <sub>50</sub>   | 6.46                              |
| Solubility          | Soluble in DMSO                   |
| Storage             | Store at -20°C                    |



## **Mechanism of Action and Signaling Pathways**

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation (t(9;22)), possesses deregulated tyrosine kinase activity. This aberrant activity drives the uncontrolled proliferation of leukemia cells through the activation of several downstream signaling pathways. Bcr-Abl inhibitors, including **Bcr-abl-IN-4**, function by competing with ATP for the binding site within the kinase domain of the Bcr-Abl protein. This competitive inhibition blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream targets, thereby arresting the pro-proliferative and anti-apoptotic signals.

The primary signaling cascades affected by Bcr-Abl activity and consequently inhibited by **Bcr-abl-IN-4** include:

- RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
- PI3K/AKT/mTOR Pathway: A critical pathway that promotes cell survival and proliferation while inhibiting apoptosis.
- JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.

Below are diagrams illustrating the Bcr-Abl signaling network and the point of intervention for inhibitors like **Bcr-abl-IN-4**.









Click to download full resolution via product page

• To cite this document: BenchChem. [In-Depth Technical Guide: Bcr-Abl-IN-4 (CAS 188260-50-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415988#bcr-abl-in-4-cas-number-188260-50-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com